molecular formula C15H22 B587725 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4 CAS No. 1391053-02-3

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene-13C4

Cat. No. B587725
M. Wt: 206.31
InChI Key: AISXBZVAYNUAKB-LBHFFFFPSA-N
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Patent
US05466690

Procedure details

To a stirred solution of 794.2 mg (7.8486 mmol) diisopropylamine in 7 ml dry tetrahydrofuran under argon at -78° C. was added dropwise 4.9 ml of 1.6M (7.84 mmol) n-butyllithium in hexane. This solution was stirred at -78° C. for 1.25 hours and then treated via a double ended needle with a solution of 1.9 g (7.7749 mmol) of 1,1,4,4,7-pentamethyl-6-acetyl-1,2,3,4-tetrahydronapthalene in 4 ml dry tetrahydrofuran. After stirring at -78° C. for 1 hour, the mixture was treated with 1.3134 g (7.6117 mmol) of diethyl chlorophosphate. The cooling bath was removed and mixture stirred at room temperature for 3 hours. This material was then transferred using a double ended needle into a solution of lithium diisopropylamide [prepared as above using 1.5884 g (15.6972 mmol) of diisopropylamine and 10 ml of 1.6M (16 mmol) n-butyllithium in hexane] in 15 ml dry tetrahydrofuran at -78° C. The cooling bath was removed and mixture stirred at room temperature for 15 hours, then quenched with 50 ml water, and acidified to pH 1 with 3N hydrogen chloride. The mixture was extracted with 3×75 ml petroleum ether and the organic extracts were combined, washed with saturated NaHCO3 and saturated NaCl solutions and dried (MgSO4). Solvent was then removed in vacuo and the residue purified by flash chromatography (silica; 3% ethyl acetate in hexane) followed by kugelrohr distillation (50° C., 0.05 mm) to give the title compound as a colorless oil. PMR (CDCl3): δ1.28 (12H, s), 1.67 (4H, s), 1.42 (3H, s), 3.20 (1H, s), 7.15 (1H, s), 7.44 (1H, s).
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
794.2 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.9 g
Type
reactant
Reaction Step Four
Quantity
1.3134 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Six
Quantity
15.6972 mmol
Type
reactant
Reaction Step Seven
Quantity
16 mmol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1([CH3:30])[C:23]2[C:18](=[CH:19][C:20]([C:25](=O)C)=[C:21](C)[CH:22]=2)[C:17]([CH3:29])([CH3:28])[CH2:16][CH2:15]1.P(Cl)(OCC)(OCC)=O.C([N-]C(C)C)(C)C.[Li+]>O1CCCC1.CCCCCC>[CH3:28][C:17]1([CH3:29])[C:18]2[C:23](=[CH:22][CH:21]=[C:20]([CH3:25])[CH:19]=2)[C:14]([CH3:30])([CH3:13])[CH2:15][CH2:16]1 |f:4.5|

Inputs

Step One
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
794.2 mg
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
1.9 g
Type
reactant
Smiles
CC1(CCC(C2=CC(=C(C=C12)C)C(C)=O)(C)C)C
Step Five
Name
Quantity
1.3134 g
Type
reactant
Smiles
P(=O)(OCC)(OCC)Cl
Step Six
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Seven
Name
Quantity
15.6972 mmol
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Eight
Name
Quantity
16 mmol
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
This solution was stirred at -78° C. for 1.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated via
STIRRING
Type
STIRRING
Details
After stirring at -78° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
mixture stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at -78° C
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
mixture stirred at room temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
quenched with 50 ml water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 3×75 ml petroleum ether
WASH
Type
WASH
Details
washed with saturated NaHCO3 and saturated NaCl solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (silica; 3% ethyl acetate in hexane)
DISTILLATION
Type
DISTILLATION
Details
followed by kugelrohr distillation (50° C., 0.05 mm)

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
CC1(CCC(C2=CC=C(C=C12)C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05466690

Procedure details

To a stirred solution of 794.2 mg (7.8486 mmol) diisopropylamine in 7 ml dry tetrahydrofuran under argon at -78° C. was added dropwise 4.9 ml of 1.6M (7.84 mmol) n-butyllithium in hexane. This solution was stirred at -78° C. for 1.25 hours and then treated via a double ended needle with a solution of 1.9 g (7.7749 mmol) of 1,1,4,4,7-pentamethyl-6-acetyl-1,2,3,4-tetrahydronapthalene in 4 ml dry tetrahydrofuran. After stirring at -78° C. for 1 hour, the mixture was treated with 1.3134 g (7.6117 mmol) of diethyl chlorophosphate. The cooling bath was removed and mixture stirred at room temperature for 3 hours. This material was then transferred using a double ended needle into a solution of lithium diisopropylamide [prepared as above using 1.5884 g (15.6972 mmol) of diisopropylamine and 10 ml of 1.6M (16 mmol) n-butyllithium in hexane] in 15 ml dry tetrahydrofuran at -78° C. The cooling bath was removed and mixture stirred at room temperature for 15 hours, then quenched with 50 ml water, and acidified to pH 1 with 3N hydrogen chloride. The mixture was extracted with 3×75 ml petroleum ether and the organic extracts were combined, washed with saturated NaHCO3 and saturated NaCl solutions and dried (MgSO4). Solvent was then removed in vacuo and the residue purified by flash chromatography (silica; 3% ethyl acetate in hexane) followed by kugelrohr distillation (50° C., 0.05 mm) to give the title compound as a colorless oil. PMR (CDCl3): δ1.28 (12H, s), 1.67 (4H, s), 1.42 (3H, s), 3.20 (1H, s), 7.15 (1H, s), 7.44 (1H, s).
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
794.2 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.9 g
Type
reactant
Reaction Step Four
Quantity
1.3134 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Six
Quantity
15.6972 mmol
Type
reactant
Reaction Step Seven
Quantity
16 mmol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(NC(C)C)(C)C.C([Li])CCC.[CH3:13][C:14]1([CH3:30])[C:23]2[C:18](=[CH:19][C:20]([C:25](=O)C)=[C:21](C)[CH:22]=2)[C:17]([CH3:29])([CH3:28])[CH2:16][CH2:15]1.P(Cl)(OCC)(OCC)=O.C([N-]C(C)C)(C)C.[Li+]>O1CCCC1.CCCCCC>[CH3:28][C:17]1([CH3:29])[C:18]2[C:23](=[CH:22][CH:21]=[C:20]([CH3:25])[CH:19]=2)[C:14]([CH3:30])([CH3:13])[CH2:15][CH2:16]1 |f:4.5|

Inputs

Step One
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
794.2 mg
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
1.9 g
Type
reactant
Smiles
CC1(CCC(C2=CC(=C(C=C12)C)C(C)=O)(C)C)C
Step Five
Name
Quantity
1.3134 g
Type
reactant
Smiles
P(=O)(OCC)(OCC)Cl
Step Six
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Seven
Name
Quantity
15.6972 mmol
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Eight
Name
Quantity
16 mmol
Type
reactant
Smiles
C(CCC)[Li]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
This solution was stirred at -78° C. for 1.25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated via
STIRRING
Type
STIRRING
Details
After stirring at -78° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
mixture stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
at -78° C
CUSTOM
Type
CUSTOM
Details
The cooling bath was removed
STIRRING
Type
STIRRING
Details
mixture stirred at room temperature for 15 hours
Duration
15 h
CUSTOM
Type
CUSTOM
Details
quenched with 50 ml water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with 3×75 ml petroleum ether
WASH
Type
WASH
Details
washed with saturated NaHCO3 and saturated NaCl solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography (silica; 3% ethyl acetate in hexane)
DISTILLATION
Type
DISTILLATION
Details
followed by kugelrohr distillation (50° C., 0.05 mm)

Outcomes

Product
Details
Reaction Time
1.25 h
Name
Type
product
Smiles
CC1(CCC(C2=CC=C(C=C12)C)(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.